molecular formula C12H10ClNO2 B11783604 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11783604
M. Wt: 235.66 g/mol
InChI Key: JXHGILSAFBKVSH-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a 4-chlorobenzyl group attached to the pyrrole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzyl alcohol.

    Reduction: 4-Chlorobenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

    5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c13-9-3-1-8(2-4-9)7-10-5-6-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16)

InChI Key

JXHGILSAFBKVSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(N2)C(=O)O)Cl

Origin of Product

United States

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